molecular formula C11H12Br2N2O4 B14479025 N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine CAS No. 72143-27-2

N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine

Cat. No.: B14479025
CAS No.: 72143-27-2
M. Wt: 396.03 g/mol
InChI Key: CSFWNRXHGZAQPM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is an organic compound that belongs to the class of phenyl derivatives. This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine typically involves the bromination of a hydroxyphenyl precursor followed by coupling with L-glutamine. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atoms can be reduced to form a debrominated product.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated phenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound may exert its effects through the inhibition of enzyme activity or the activation of signaling pathways, ultimately influencing cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is unique due to its specific combination of a dibromo-hydroxyphenyl group with an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

72143-27-2

Molecular Formula

C11H12Br2N2O4

Molecular Weight

396.03 g/mol

IUPAC Name

(2S)-5-amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H12Br2N2O4/c12-6-3-5(4-7(13)10(6)17)15-8(11(18)19)1-2-9(14)16/h3-4,8,15,17H,1-2H2,(H2,14,16)(H,18,19)/t8-/m0/s1

InChI Key

CSFWNRXHGZAQPM-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.